molecular formula C13H16N6O3 B2558537 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903514-80-6

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2558537
CAS No.: 1903514-80-6
M. Wt: 304.31
InChI Key: CRUADVGDGFFYNP-UHFFFAOYSA-N
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Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines a 1,3,4-oxadiazole ring, a morpholine ring, and a pyrimidine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole to the pyrimidine ring: This step often involves nucleophilic substitution reactions where the oxadiazole derivative reacts with a halogenated pyrimidine.

    Introduction of the morpholine ring: The morpholine moiety can be introduced via nucleophilic substitution or through a coupling reaction with a suitable pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it valuable in developing new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its therapeutic potential. Studies have explored its efficacy in treating bacterial infections and certain types of cancer, leveraging its unique mechanism of action.

Industry

Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism by which N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
  • N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
  • N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-piperidinopyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a more effective candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3/c1-9-17-18-12(22-9)7-14-13(20)10-6-11(16-8-15-10)19-2-4-21-5-3-19/h6,8H,2-5,7H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUADVGDGFFYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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